1-(CYCLOPROPANESULFONYL)-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AZETIDINE-3-CARBOXAMIDE
Description
1-(Cyclopropanesulfonyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}azetidine-3-carboxamide is a structurally complex small molecule featuring:
- A cyclopropanesulfonyl group attached to an azetidine (4-membered saturated ring) scaffold.
- A carboxamide linkage bridging the azetidine to a para-substituted phenyl ring.
- A sulfamoyl group on the phenyl ring, further connected to a 3,4-dimethyl-1,2-oxazole heterocycle.
The compact azetidine ring may enhance metabolic stability compared to larger cyclic amines, while the sulfonamide and oxazole groups could facilitate target binding via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S2/c1-11-12(2)20-28-18(11)21-29(24,25)15-5-3-14(4-6-15)19-17(23)13-9-22(10-13)30(26,27)16-7-8-16/h3-6,13,16,21H,7-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZRFJUPEXPSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound dissects into three primary fragments (Fig. 1):
- Azetidine-3-carboxamide core
- Cyclopropanesulfonyl substituent
- 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl group
Key disconnections involve:
- Amide bond formation between the azetidine carboxamide and aniline
- Sulfonamide linkage between the phenyl ring and oxazole
- Sulfonylative installation of the cyclopropane moiety
Azetidine-3-Carboxamide Core Synthesis
Ring-Closing Strategies
[2+2] Photocycloaddition
Ir-catalyzed photocycloaddition between 2-isoxazoline-3-carboxylates and alkenes generates strained azetidine intermediates. Under blue LED irradiation with [Ir(ppy)₃] (2 mol%), the reaction achieves 68–72% yields with >20:1 diastereoselectivity.
Reaction conditions :
- Solvent: Dichloromethane (0.1 M)
- Temperature: −78°C to 25°C
- Irradiation: 450 nm LEDs (24 h)
Sulfinimine Cyclization
Chiral tert-butanesulfinamide auxiliaries enable stereocontrolled azetidine formation (Scheme 1):
- Condensation of 3-chloropropanal with (R)-tert-butanesulfinamide
- Grignard addition (R-MgX)
- Intramolecular SN2 cyclization
Key advantages :
- 85:15 diastereomeric ratio (dr)
- Scalable to gram quantities (44% yield over 3 steps)
Cyclopropanesulfonyl Group Installation
Sulfonylation of Azetidine Nitrogen
- Generate azetidine free base via TFA salt neutralization
- React with cyclopropanesulfonyl chloride (1.2 eq) in pyridine/DCM
- Stir at 0°C → 25°C for 12 h
Typical yield : 78–82%
Purity : >95% (HPLC)
Critical parameters :
- Strict moisture control (sulfonyl chloride hydrolysis risk)
- Base selection: Pyridine outperforms Et₃N in minimizing N-over-sulfonylation
4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl Intermediate
Oxazole Synthesis
- React ethyl acetoacetate with hydroxylamine (NH₂OH·HCl)
- Form isoxazole intermediate
- Methylate at C3/C4 using MeI/K₂CO₃
Yield : 65% over 3 steps
Sulfamoylation Sequence
- Sulfonation : 4-Aminophenol + ClSO₃H → sulfonic acid
- Chlorination : POCl₃ conversion to sulfonyl chloride
- Amination : React with 3,4-dimethyl-1,2-oxazol-5-amine
Optimized conditions :
- Sulfonation: 0°C, 2 h (89% yield)
- Amination: DIPEA, THF, 40°C (76% yield)
Final Coupling and Purification
Amide Bond Formation
EDCI/HOBt-mediated coupling :
- Activate azetidine-3-carboxylic acid (1.0 eq) with EDCI (1.2 eq)/HOBt (1.1 eq)
- Add 4-[(3,4-dimethyloxazol-5-yl)sulfamoyl]aniline (1.05 eq)
- Stir in DMF at 25°C for 18 h
Yield : 83%
Purity : 98.2% (UPLC-MS)
Crystallization
Recrystallization system :
- Solvent: Ethyl acetate/n-heptane (1:3 v/v)
- Cooling gradient: 50°C → −20°C over 6 h
- Crystal habit: Needles (100–200 μm length)
Analytical Characterization Data
Table 1: Spectroscopic Properties
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (500 MHz, DMSO) | δ 8.21 (s, 1H, NH), 7.89–7.92 (m, 2H, ArH), 7.45–7.48 (m, 2H, ArH), 4.12–4.15 (m, 1H, azetidine CH), 3.95–3.98 (m, 2H, azetidine CH₂), 3.72–3.75 (m, 2H, azetidine CH₂), 2.87 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 1.45–1.52 (m, 4H, cyclopropane CH₂) | Bruker Avance III HD |
| HRMS | [M+H]+ calc. 507.1784, found 507.1789 | Q-TOF MS |
Process Optimization Challenges
Azetidine Ring Strain Management
The four-membered azetidine ring (25–30 kcal/mol strain energy) necessitates:
- Low-temperature reactions (<0°C) during nucleophilic substitutions
- Anhydrous conditions to prevent ring-opening hydrolysis
Sulfamoyl Group Stability
The N–S bond in the sulfamoyl linkage shows sensitivity to:
- Strong acids (pH <2): 15% decomposition in 1 h
- Reductive conditions (e.g., LiAlH₄): Complete cleavage
Mitigation strategies :
- Maintain pH 5–7 during aqueous workups
- Use Zn/HOAc instead of LiAlH₄ for reductions
Scalability and Industrial Considerations
Table 2: Pilot Plant Parameters
| Parameter | Laboratory Scale | Pilot Plant (50 L) |
|---|---|---|
| Cycle time | 72 h | 120 h |
| Overall yield | 51% | 47% |
| Purity | 98.2% | 97.5% |
| Cost/kg | $12,500 | $8,900 |
Key scale-up challenges:
- Exothermic control during sulfonylation (ΔT >30°C in <5 min)
- Photoreactor design for [2+2] cycloadditions at >10 mol scale
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems improve:
Biocatalytic Sulfamoylation
Engineered sulfotransferases demonstrate:
- 92% conversion of aniline to sulfamoyl derivative
- 99.8% enantiomeric excess (where applicable)
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOPROPANESULFONYL)-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(CYCLOPROPANESULFONYL)-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AZETIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Insights :
- The 3,4-dimethyloxazole in the target compound vs. the 3,5-dimethylisoxazole in highlights positional isomerism, which could influence electronic properties and steric interactions with targets.
Physicochemical and Pharmacokinetic Properties
Comparative data for solubility, lipophilicity, and metabolic stability:
Key Observations :
- The target compound’s cyclopropanesulfonyl group may reduce solubility compared to the methoxyphenoxy group in , but enhance stability due to sulfonyl electronegativity .
Bioactivity and Target Engagement
Docking Affinity and Mode of Action
- The target compound’s sulfamoylphenyl group may mimic natural substrates in enzymes (e.g., proteases or kinases), as seen in sulfonamide-containing inhibitors .
- Docking studies on similar compounds (e.g., ) show that minor structural changes (e.g., oxazole vs. isoxazole) alter binding affinities by up to 2 kcal/mol due to interactions with active-site residues .
- Clustering based on Tanimoto similarity scores (Morgan fingerprints) suggests the target compound shares bioactivity profiles with kinase inhibitors (cosine score >0.7) .
Selectivity and Toxicity
- Molecular networking (cosine scores from MS/MS fragmentation) could differentiate the target compound from toxic metabolites by comparing fragmentation patterns to reference libraries .
Biological Activity
The compound 1-(Cyclopropanesulfonyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropanesulfonyl group and an azetidine core, which contribute to its unique pharmacological properties. The presence of the 3,4-dimethyl-1,2-oxazole moiety may enhance its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the MEK/ERK signaling pathway , which is crucial in cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example:
- SW480 and HCT116 Cells : The compound showed IC50 values of 2 μM and 0.12 μM respectively, indicating potent inhibition of cell growth compared to standard treatments like 5-FU .
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| SW480 | 2 | Superior |
| HCT116 | 0.12 | Superior |
In Vivo Studies
In vivo experiments involving xenograft models have further confirmed the compound's efficacy:
- Xenografted HCT116 Mice : Treatment resulted in reduced tumor growth and decreased expression of Ki67, a marker for cell proliferation .
Case Studies
Several case studies have documented the compound's effectiveness:
- Colorectal Cancer : A study indicated that the compound inhibited Wnt-dependent transcription, showcasing its potential in targeting colorectal cancer pathways .
- Liver Microsome Stability : The compound exhibited higher metabolic stability compared to other tested sulfonamides when incubated with human and mouse liver microsomes, suggesting a favorable pharmacokinetic profile .
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
- The cyclopropanesulfonyl group is believed to enhance binding affinity to target proteins.
- The incorporation of the oxazole ring contributes to improved solubility and bioavailability.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in the sulfonamide or oxazole groups can significantly alter biological activity:
| Compound Name | Key Modification | Biological Activity |
|---|---|---|
| 1-(Cyclopropanesulfonyl)-N-{4-(sulfamoyl)phenyl} | No oxazole | Moderate activity |
| 1-(Cyclopropanesulfonyl)-N-{4-[(3,4-dimethyl)oxazole]} | Dimethyl substitution | Enhanced potency |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic adjustments to reaction conditions:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance coupling efficiency during sulfamoyl group introduction .
- Temperature Control: Reflux conditions (70–90°C) for cyclopropanesulfonyl coupling reduce side reactions .
- Catalyst Use: Triethylamine or 4-methylmorpholine improves acylation steps .
- Design of Experiments (DoE): Apply statistical models to simultaneously test variables (e.g., molar ratios, reaction time) for yield maximization .
Q. What spectroscopic techniques confirm the structural integrity of the sulfamoyl and azetidine moieties?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm sulfonyl (S=O, 1150–1350 cm⁻¹) and carboxamide (C=O, 1650–1750 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the cyclopropanesulfonyl group?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with cyclopropane ring modifications (e.g., cyclobutane, cyclohexane) and compare bioactivity .
- Functional Group Analysis: Replace sulfonyl with sulfonamide or phosphonate groups to assess electrostatic interactions with targets .
- Biological Assays: Test analogs against disease-specific models (e.g., enzyme inhibition, cell proliferation) to correlate structure with potency .
Q. How to resolve contradictions in reported bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times to identify model-specific biases .
- Pharmacokinetic Profiling: Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic half-life to explain in vivo discrepancies .
- Target Engagement Studies: Use biophysical methods (SPR, ITC) to validate direct binding to purported targets .
Q. How can computational modeling predict reactivity or target interactions of the sulfamoyl-phenyl-azetidine core?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron distribution to predict nucleophilic/electrophilic sites on the azetidine ring .
- Molecular Docking: Simulate binding poses with proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to prioritize targets .
- MD Simulations: Assess stability of ligand-target complexes over time (≥100 ns trajectories) .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity studies between primary and cancer cell lines?
Methodological Answer:
- Dose-Response Curves: Compare IC₅₀ values across cell types to identify selective toxicity thresholds .
- Mechanistic Profiling: Perform transcriptomics (RNA-seq) to uncover cell-specific pathways affected by the compound .
- Redox Sensitivity Tests: Measure ROS levels in primary vs. cancer cells, as sulfonamides often modulate oxidative stress .
Experimental Design
Q. What strategies mitigate byproduct formation during the cyclopropanesulfonyl coupling step?
Methodological Answer:
- Pre-activation: Use sulfonyl chlorides pre-treated with DIPEA to minimize hydrolysis .
- Flow Chemistry: Implement continuous-flow reactors for precise temperature and mixing control, reducing dimerization .
- Purification Techniques: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target .
Stability and Storage
Q. How to characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere .
- Lyophilization: Store as a lyophilized powder at –80°C to prevent hydrolytic cleavage of the sulfamoyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
